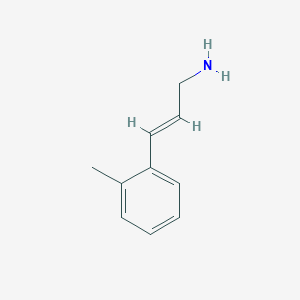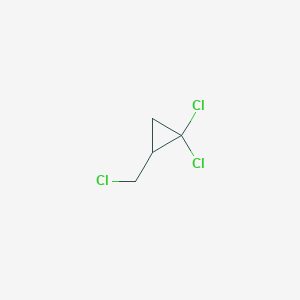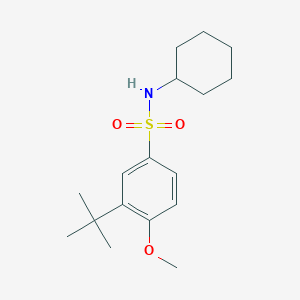![molecular formula C20H16FNO2S2 B12119437 (5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s break it down:
- The thiazolidin-4-one core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The benzofuran moiety (a six-membered ring fused with a five-membered ring) is attached to the thiazolidin-4-one.
- The 4-fluorobenzyl group is connected to the benzofuran ring.
- The methylidene group bridges the benzofuran and thiazolidin-4-one rings.
This compound exhibits intriguing properties due to its unique arrangement of functional groups.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors. For example:
Thiazolidin-4-one Synthesis: Start with a thiazolidin-4-one precursor (e.g., thioamide) and react it with an aldehyde (such as 4-fluorobenzaldehyde) under suitable conditions.
Benzofuran Formation: Introduce the benzofuran ring by cyclization of a suitable precursor (e.g., 2-methyl-2,3-dihydrobenzofuran) using acid-catalyzed methods.
Industrial Production:
While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.
Analyse Des Réactions Chimiques
The compound can undergo various reactions:
Oxidation: Oxidation of the thiazolidin-4-one sulfur atom may lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Industry: It could serve as a building block for drug development.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways. Further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
Remember that this overview is based on available information, and ongoing research may reveal additional insights
: Example reference: Organic Syntheses, Coll. Vol. 10, p. 1005 (2004); Vol. 78, p. 1 (2002). DOI: 10.15227/orgsyn.078.0001. : Example reference: Tetrahedron Lett. 2010, 51, 2508–2511. DOI: 10.1016/j.tetlet.2010.03.025.
Propriétés
Formule moléculaire |
C20H16FNO2S2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10- |
Clé InChI |
UMVUTQHBZIVKDF-ZDLGFXPLSA-N |
SMILES isomérique |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)


![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)







![(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)


